Tirofiban-butyl-d9, Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

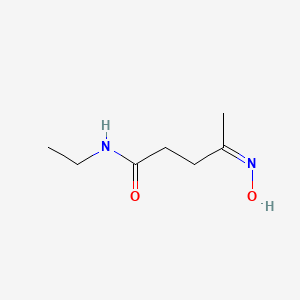

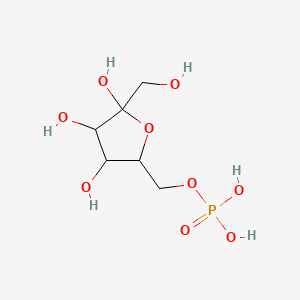

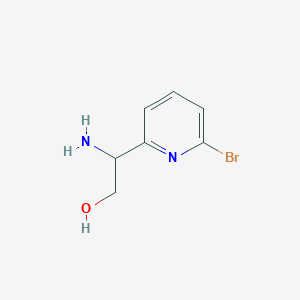

Tirofiban-butyl-d9, Chlorhydrate est une version marquée de Tirofiban, un antagoniste spécifique non peptidique du récepteur de la fibrinogène plaquettaire (GPIIb/IIIa). Il est principalement utilisé en recherche protéomique et trouve des applications dans le traitement de l'angine instable. Le composé a une formule moléculaire de C22H28D9ClN2O5S et un poids moléculaire de 486,11 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation de Tirofiban-butyl-d9, Chlorhydrate implique plusieurs étapes :

Réaction de l'ester tert-butylique de l'acide 4-(2-oxoéthyl)pipéridine-1-carboxylique avec la triphénylphosphine méthylène éthoxycarbonyle : pour obtenir un composé intermédiaire.

Hydrogénation catalytique Pd/C : du composé intermédiaire pour obtenir un autre intermédiaire.

Réduction par l'hydrure de lithium et d'aluminium : pour obtenir un autre intermédiaire.

Réaction avec le chlorure de 4-méthylbenzènesulfonyle : pour obtenir un autre intermédiaire.

Réaction de substitution en conditions alcalines : pour obtenir l'intermédiaire final.

Élimination du groupe protecteur sous l'action de l'acide chlorhydrique : pour obtenir le chlorhydrate de Tirofiban.

Méthodes de production industrielle

La production industrielle du chlorhydrate de Tirofiban implique une voie de synthèse similaire, mais elle est optimisée pour la production à grande échelle. Le processus comprend des étapes telles que l'acylation, l'estérification, l'hydrogénation et la sulfonylation, avec un contrôle minutieux des conditions de réaction pour garantir un rendement élevé et une grande pureté .

Analyse Des Réactions Chimiques

Types de réactions

Tirofiban-butyl-d9, Chlorhydrate subit plusieurs types de réactions chimiques, notamment :

Réduction : implique l'ajout d'hydrogène ou l'élimination de l'oxygène.

Substitution : implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Oxydation : les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : les réactifs courants comprennent les halogénoalcanes et les chlorures de sulfonyle.

Principaux produits

Les principaux produits formés par ces réactions comprennent divers intermédiaires qui sont ensuite traités pour obtenir le composé final, Tirofiban-butyl-d9, Chlorhydrate .

Applications De Recherche Scientifique

Tirofiban-butyl-d9, Chlorhydrate est largement utilisé en recherche scientifique, en particulier dans les domaines suivants :

Chimie : utilisé comme étalon de référence en chimie analytique.

Biologie : utilisé dans des études portant sur l'agrégation plaquettaire et la formation de thrombus.

Médecine : étudié pour son potentiel dans le traitement du syndrome coronarien aigu et de l'accident vasculaire cérébral ischémique.

Industrie : utilisé dans le développement de nouveaux agents antithrombotiques

Mécanisme d'action

Tirofiban-butyl-d9, Chlorhydrate exerce ses effets en agissant comme un antagoniste réversible du récepteur glycoprotéique plaquettaire (GP) IIb/IIIa. Ce récepteur est le principal récepteur de surface plaquettaire impliqué dans l'agrégation plaquettaire. En inhibant la liaison du fibrinogène à ce récepteur, le composé empêche l'agrégation plaquettaire et la formation de thrombus .

Mécanisme D'action

Tirofiban-butyl-d9, Hydrochloride exerts its effects by acting as a reversible antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor. This receptor is the major platelet surface receptor involved in platelet aggregation. By inhibiting fibrinogen binding to this receptor, the compound prevents platelet aggregation and thrombus formation .

Comparaison Avec Des Composés Similaires

Composés similaires

Eptifibatide : un autre antagoniste du récepteur GP IIb/IIIa utilisé dans le traitement du syndrome coronarien aigu.

Abciximab : un anticorps monoclonal qui inhibe l'agrégation plaquettaire en bloquant le récepteur GP IIb/IIIa.

Unicité

Tirofiban-butyl-d9, Chlorhydrate est unique en raison de sa nature marquée, ce qui le rend particulièrement utile en recherche protéomique. Son inhibition réversible du récepteur GP IIb/IIIa offre également un avantage distinct en termes de sécurité et d'efficacité par rapport à d'autres composés similaires .

Propriétés

IUPAC Name |

2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2O5S.ClH/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKFFYOMPGOQRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate](/img/structure/B12287831.png)

palladium (II)](/img/structure/B12287836.png)

![tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride](/img/structure/B12287837.png)

![[9-Fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B12287849.png)